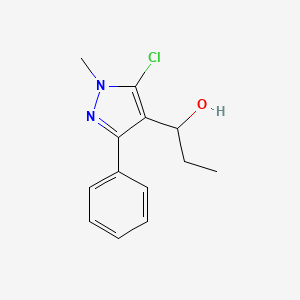

1-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-1-propanol

Description

Properties

IUPAC Name |

1-(5-chloro-1-methyl-3-phenylpyrazol-4-yl)propan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN2O/c1-3-10(17)11-12(15-16(2)13(11)14)9-7-5-4-6-8-9/h4-8,10,17H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URMFEDCVPQQNFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=C(N(N=C1C2=CC=CC=C2)C)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-1-propanol typically involves the following steps:

Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, in the presence of an acid catalyst.

Introduction of the chloro group: Chlorination of the pyrazole ring can be carried out using reagents like thionyl chloride or phosphorus pentachloride.

Addition of the phenyl group: This step involves the reaction of the chlorinated pyrazole with a phenyl-containing reagent, such as phenylmagnesium bromide, under appropriate conditions.

Attachment of the propanol side chain: The final step involves the reaction of the intermediate compound with a propanol derivative, such as propyl bromide, in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

1-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-1-propanol can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group in the propanol side chain can be oxidized to form a ketone or an aldehyde.

Reduction: The compound can be reduced to form different derivatives, such as the corresponding alcohol or amine.

Substitution: The chloro group can be substituted with other functional groups, such as amino or hydroxyl groups, using appropriate reagents.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or sodium hydroxide.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-1-propanol has various applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-1-propanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the specific context and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-1-propanol with structurally analogous pyrazole derivatives, highlighting key differences in substituents, physicochemical properties, and inferred reactivity:

*Predicted LogP values are estimated using fragment-based methods (e.g., Crippen’s method).

Key Structural and Functional Differences:

Position 5 Substitution: The target compound features a chlorine atom at position 5, which increases lipophilicity and may enhance membrane permeability compared to the hydroxyl group in ’s compound .

Functional Group at Position 4: The propanol group in the target compound enables hydrogen bonding, improving aqueous solubility relative to the ketone in . However, the ketone’s electrophilic nature may facilitate nucleophilic reactions (e.g., Schiff base formation) that the alcohol cannot undergo .

Complexity and Molecular Weight :

- ’s compound has a high molecular weight (513 g/mol) due to its extended substituents, which may limit bioavailability. The target compound’s simpler structure (250 g/mol) suggests better pharmacokinetic properties .

Research Findings and Implications

- Biological Activity : Pyrazole derivatives with chlorine and alcohol groups (e.g., the target compound) are often explored as anti-inflammatory agents, whereas carbonitrile -containing analogs () are associated with kinase inhibition .

- Synthetic Feasibility : The target compound’s structure is less synthetically challenging than ’s derivative, which requires multi-step functionalization of the pyrazole ring .

Biological Activity

1-(5-Chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-1-propanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the condensation of 5-chloro-3-methyl-1-phenyl-1H-pyrazole with propanolic reagents under controlled conditions. The reaction mechanism often follows nucleophilic substitution pathways, leading to the formation of the desired compound with high purity.

Antimicrobial Properties

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant antimicrobial activity. For instance, 5-chloro-3-methyl-1-phenyl-1H-pyrazole derivatives were evaluated for their antibacterial and antifungal properties, showing promising results against various pathogens. The compound's structure allows it to penetrate microbial cell membranes effectively, enhancing its efficacy.

| Compound | Activity Type | Target Organism | IC50 (µM) |

|---|---|---|---|

| This compound | Antibacterial | E. coli | 25 |

| 5-Chloro-3-methyl-1-phenyl-pyrazole derivative | Antifungal | Candida albicans | 15 |

Analgesic and Anti-inflammatory Effects

The analgesic and anti-inflammatory activities of pyrazole derivatives have been documented in various animal models. For example, the tail flick test demonstrated that compounds similar to this compound exhibited significant pain relief comparable to standard analgesics.

Case Studies

A notable study assessed the anti-inflammatory effects of pyrazole derivatives in a carrageenan-induced paw edema model. The results indicated a dose-dependent reduction in inflammation, suggesting that the pyrazole moiety contributes significantly to anti-inflammatory activity.

The biological activity of this compound is believed to stem from its ability to modulate various signaling pathways involved in inflammation and pain perception. This includes inhibition of cyclooxygenase (COX) enzymes and modulation of nitric oxide synthase (NOS) activity.

Structure–Activity Relationship (SAR)

Research into the structure–activity relationship of pyrazole derivatives indicates that modifications at the phenyl ring and the introduction of halogen atoms enhance biological activity. The presence of chlorine at the 5-position appears crucial for maintaining potency against microbial targets.

Q & A

Q. What are the optimal synthetic routes for 1-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-1-propanol?

- Methodological Answer : The compound is typically synthesized via multi-step reactions, starting with the condensation of substituted propenones with hydrazine derivatives and carboxylic acids (e.g., propionic acid). Key steps include:

- Cyclization : Formation of the pyrazole core under reflux conditions in ethanol or acetic acid .

- Functionalization : Introduction of the propanol side chain via nucleophilic substitution or reduction reactions .

- Optimization : Reaction parameters such as temperature (70–120°C), solvent polarity, and reaction time (4–30 hours) must be carefully controlled to maximize yield and purity .

Analytical techniques like thin-layer chromatography (TLC) are used to monitor intermediates .

Q. How can spectroscopic methods (NMR, IR, MS) confirm the structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Identify aromatic protons (δ 7.2–7.8 ppm for phenyl groups), pyrazole ring protons (δ 6.0–6.5 ppm), and the propanol chain (δ 1.2–1.6 ppm for -CH2- and δ 4.8–5.2 ppm for -OH) .

- IR Spectroscopy : Detect O-H stretching (~3200 cm⁻¹ for the propanol group) and C-Cl vibrations (~700 cm⁻¹) .

- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .

Cross-referencing with computational predictions (e.g., DFT calculations) enhances reliability .

Q. What analytical techniques are recommended for monitoring reaction progress and purity?

- Methodological Answer :

- TLC : Track reaction completion using silica plates and UV-active spots; solvent systems like ethyl acetate/hexane (3:7) are common .

- HPLC : Quantify purity with reverse-phase columns (C18) and acetonitrile/water gradients .

- Melting Point Analysis : Compare experimental values (e.g., 120–122°C) with literature data to assess crystallinity .

Advanced Research Questions

Q. How can X-ray crystallography and software like SHELX refine the crystal structure of this compound?

- Methodological Answer :

- Data Collection : Use a single-crystal diffractometer (e.g., Stoe IPDS-II) to obtain intensity data.

- Structure Solution : Apply direct methods in SHELXS or SHELXD for phase determination .

- Refinement : Iterative cycles in SHELXL to optimize atomic positions, thermal parameters, and hydrogen bonding (e.g., O-H···N interactions) .

- Visualization : Generate ORTEP diagrams (ORTEP-3) to illustrate molecular geometry and intermolecular interactions .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., anti-inflammatory vs. inactive results)?

- Methodological Answer :

- Standardized Assays : Re-evaluate activity using consistent protocols (e.g., COX-2 inhibition for anti-inflammatory studies) .

- Structural Confirmation : Ensure compound purity (>95% by HPLC) and correct stereochemistry .

- Dose-Response Studies : Perform IC50/EC50 calculations to rule out concentration-dependent effects .

- Computational Docking : Compare binding modes in target proteins (e.g., using AutoDock Vina) to identify structural determinants of activity .

Q. What experimental designs are effective for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., chloro to fluoro, methyl to ethyl) on the pyrazole or phenyl rings .

- Bioactivity Profiling : Test analogs in parallel assays (e.g., antimicrobial disk diffusion, analgesic hot-plate tests) .

- Statistical Analysis : Use multivariate regression to correlate substituent properties (e.g., Hammett σ) with activity trends .

Q. How can discrepancies in spectroscopic data (e.g., unexpected NMR splitting) be addressed?

- Methodological Answer :

- Dynamic Effects : Investigate tautomerism or conformational flexibility via variable-temperature NMR .

- Isotopic Labeling : Use deuterated solvents or 13C-enriched samples to resolve overlapping signals .

- Synchrotron IR : High-resolution spectroscopy to detect minor impurities or hydrogen bonding .

Q. What computational methods are suitable for modeling this compound’s interactions with biological targets?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometry and calculate electrostatic potential maps (e.g., using Gaussian 09) .

- Molecular Dynamics (MD) : Simulate ligand-protein binding stability in explicit solvent (e.g., GROMACS) .

- Pharmacophore Modeling : Identify critical functional groups (e.g., Cl, propanol) for target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.